1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-12-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)12-24-22(28)19-11-18-21(26(19)14-17-7-5-4-6-8-17)25-20-10-9-16(3)13-27(20)23(18)29/h4-11,13,15H,12,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZLXDNKTFEWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrido-pyrrolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory effects. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, including the Hantzsch reaction. The resulting structure features a fused bicyclic system that is crucial for its biological activity. The presence of various substituents at specific positions on the pyrido and pyrimidine rings influences its pharmacological properties.
Antiviral Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. In vitro assays conducted using Vero cells revealed that these compounds could inhibit viral replication by over 90% at certain concentrations with minimal cytotoxic effects. Molecular docking studies indicated strong non-covalent interactions with the main protease (Mpro) of the virus, suggesting a potential mechanism for their antiviral action .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition have been reported in the low micromolar range, indicating potent activity compared to standard anti-inflammatory drugs . The structure-activity relationship analysis revealed that certain substitutions enhance the inhibitory effects on COX enzymes.
Case Studies and Research Findings
Case Study 1: Antiviral Activity Against COVID-19
A study investigated a series of derivatives based on the target compound for their efficacy against SARS-CoV-2. The results showed that several derivatives not only inhibited viral growth but also demonstrated low toxicity in Vero cell lines. The molecular docking simulations further supported these findings by illustrating effective binding to the Mpro active site .
Case Study 2: Anti-inflammatory Activity
In another study focusing on COX inhibition, a series of synthesized pyrido-pyrrolo-pyrimidines were tested for their ability to suppress inflammatory markers in vitro. The compounds exhibited significant reductions in prostaglandin E2 levels and other inflammatory cytokines in treated cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
| Substituent Position | Effect on Activity |
|---|---|
| 1-position | Essential for antiviral activity |
| 4-position | Modifications enhance COX inhibition |
| 7-position | Alkyl substitutions improve potency |
Studies have shown that bulky substituents at the 4-position enhance TGFβ inhibitory activity, while modifications at other positions can either increase or decrease biological efficacy depending on their nature .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), demonstrating significant cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
2. Antiviral Properties
Some related compounds have been investigated for their antiviral potential. Research into N-benzyl derivatives has highlighted their effectiveness against viruses such as herpes simplex virus type 1 (HSV-1) and others, indicating a promising avenue for developing antiviral agents .
3. Calcium Channel Blocking Activity
Compounds in the dihydropyridine class are known for their ability to act as calcium channel blockers. This property is particularly relevant for cardiovascular applications where they can be utilized to manage hypertension and other cardiovascular disorders .
Case Studies
Several case studies illustrate the applications of related compounds:
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group
- N-Isobutyl vs. N-Aryl Derivatives :
- The target compound’s N-isobutyl group (aliphatic, branched) contrasts with N-aryl analogues (e.g., N-(1-naphthyl) or N-(4-methylphenyl)). Aromatic substituents enhance π-π stacking interactions but increase molecular weight and logP. For example:
- N-(1-Naphthyl) analogue (CAS 902025-13-2): Higher aromaticity increases hydrophobicity (logP ~3.5 estimated) compared to the target compound’s aliphatic isobutyl group (logP ~2.5 inferred) .
N-(4-Methylphenyl) analogue (CAS 902034-99-5): Molecular formula C26H22N4O2 (MW 422.48) vs. the target compound’s C24H24N4O2 (MW 412.47). The phenyl group adds rigidity but reduces solubility .
- Molecular weight increases to ~434.5 g/mol .
Methyl Group Positioning
- 7-Methyl vs. 9-Methyl Substitution: The target compound’s 7-methyl group may influence steric interactions in binding pockets differently than 9-methyl analogues (e.g., CAS 864855-27-6).
Core Modifications and Functional Groups
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Structure-Activity Relationship (SAR) Highlights
- N-Aliphatic vs. N-Aryl : Aliphatic carboxamides (e.g., isobutyl) offer better solubility, while aryl groups enhance target binding but increase metabolic instability.
- Methyl Positioning : 7-Methyl improves steric complementarity in hydrophobic pockets, whereas 9-methyl may disrupt π-stacking.
- Benzyl Flexibility : The 1-benzyl group’s rotational freedom allows conformational adaptation in binding sites, a feature absent in rigid analogues like naphthyl derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
- Methodological Answer : The compound is synthesized via a multi-step procedure involving condensation and cyclization. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are reacted with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form intermediates, followed by sodium methoxide-mediated cyclization and acidification . Yields (~59%) and purity depend on reaction time, temperature (e.g., 50–60°C for cyclization), and stoichiometric ratios .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR in DMSO-d6 to assign proton environments and carbon frameworks (e.g., δ 2.35 ppm for CH3 groups, δ 8.82 ppm for aromatic protons) .
- HRMS to confirm molecular weight (e.g., observed vs. calculated m/z within 0.02% error) .
- IR spectroscopy to identify functional groups like carbonyl (C=O at ~1700 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) .
Q. What are the critical purity criteria for this compound in preclinical studies?
- Methodological Answer : Ensure ≥95% purity via HPLC or LC-MS. Monitor impurities such as unreacted intermediates (e.g., residual aldehyde derivatives) or byproducts from incomplete cyclization. Calibrate against reference standards with validated retention times and spectral profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Apply statistical experimental design (e.g., factorial or response surface methodology) to assess variables:
- Key factors : Solvent polarity (methanol vs. DMF), catalyst loading (triethylamine vs. DBU), and temperature gradients.
- Output metrics : Yield, purity, and reaction time.
- Example : A Central Composite Design (CCD) revealed that increasing triethylamine from 20 mmol to 30 mmol improved cyclization efficiency by 12% in analogous pyridopyrrolopyrimidine syntheses .
Q. How do researchers resolve contradictions in spectral data between batches?
- Methodological Answer : Cross-validate with orthogonal techniques:
- If NMR signals for CH3 groups vary (e.g., δ 2.35 vs. δ 2.40 ppm), perform DEPT-135 NMR to confirm carbon hybridization.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Compare HRMS isotopic patterns to rule out isobaric impurities .
Q. What computational strategies support the design of analogs with enhanced bioactivity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning (ML) to predict substituent effects:
- Step 1 : Calculate electronic parameters (HOMO/LUMO, Fukui indices) to identify reactive sites for functionalization.
- Step 2 : Train ML models on existing bioactivity data (e.g., IC50 values) to prioritize substituents (e.g., replacing benzyl with fluorinated aryl groups).
- Step 3 : Validate predictions via synthesis and in vitro assays .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer : Use nanofiltration membranes (MWCO 300–500 Da) to separate the target compound (MW ~400–550 g/mol) from smaller impurities (e.g., salts, unreacted amines). Optimize transmembrane pressure (3–5 bar) and solvent composition (methanol/water mixtures) to enhance flux and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
